Product packaging for 1-Propyl-1H-pyrazole-5-carbonitrile(Cat. No.:)

1-Propyl-1H-pyrazole-5-carbonitrile

Cat. No.: B11784494
M. Wt: 135.17 g/mol
InChI Key: BVVOHUMEEOAJCC-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-5-carbonitrile is a versatile pyrazole-based chemical building block of significant interest in medicinal and agrochemical research. The pyrazole-carbonitrile scaffold is a privileged structure in drug discovery, known for its utility in synthesizing a wide range of biologically active molecules . Researchers utilize closely related 5-aminopyrazole-4-carbonitriles as key intermediates for the construction of more complex heterocyclic systems, including fused pyrazoles and triazenes, which are then screened for various pharmacological applications . The carbonitrile functional group (-CN) is a crucial reactive handle for further chemical modifications, enabling its transformation into other valuable functional groups or its incorporation into larger molecular frameworks . While the specific biological profile of this compound requires further investigation, analogous compounds have demonstrated notable antimicrobial and insecticidal activities in scientific studies . The propyl substituent on the pyrazole ring can influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B11784494 1-Propyl-1H-pyrazole-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-propylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H9N3/c1-2-5-10-7(6-8)3-4-9-10/h3-4H,2,5H2,1H3

InChI Key

BVVOHUMEEOAJCC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 1 Propyl 1h Pyrazole 5 Carbonitrile

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The pyrazole ring, being an electron-rich π-excessive system, readily undergoes EAS. researchgate.net However, the presence of two nitrogen atoms with differing electronic properties—one pyrrole-like and one pyridine-like—creates a nuanced reactivity landscape. researchgate.net The pyrrole-type nitrogen donates electron density into the aromatic system, activating it towards electrophilic attack, while the pyridine-type nitrogen is electron-withdrawing and deactivates the ring. researchgate.net

Regioselectivity Considerations (e.g., C-4 and C-5 Positions)

The regioselectivity of electrophilic substitution on the pyrazole ring is a critical aspect of its chemistry. The position of substitution is directed by the electronic effects of the substituents already present on the ring. In 1-substituted pyrazoles, the C4 position is generally the most favored site for electrophilic attack. This preference can be explained by examining the stability of the cationic intermediate (arenium ion) formed during the reaction. youtube.comstackexchange.com Attack at the C4 position allows for the positive charge to be delocalized over the two nitrogen atoms without disrupting the aromatic sextet of the adjacent ring in fused systems. stackexchange.com

For 1-aryl-3-CF3-1H-pyrazoles, it has been demonstrated that iodination can be selectively directed to either the C4 or C5 position based on the reaction conditions. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination leads to substitution at the C4 position, while treatment with n-butyllithium followed by iodine results in exclusive formation of the 5-iodo derivative. nih.gov This highlights the ability to tune the regioselectivity of halogenation on the pyrazole core.

The presence of the electron-donating propyl group at N1 and the electron-withdrawing nitrile group at C5 in 1-Propyl-1H-pyrazole-5-carbonitrile further influences the regiochemistry. The activating N-propyl group would favor substitution at the C4 and C5 positions. However, the deactivating nature of the nitrile group at C5 would likely direct incoming electrophiles to the C4 position. The stability of the intermediate carbocation formed upon electrophilic attack is a key determinant of the final product distribution. youtube.com

Halogenation Reactions

Halogenation is a common electrophilic aromatic substitution reaction. Halogenated pyrazoles are valuable intermediates in organic synthesis and are present in many bioactive molecules. beilstein-archives.org The direct C-H halogenation of pyrazole derivatives can be achieved using various halogenating agents. For instance, N-halosuccinimides (NXS, where X = Cl, Br, I) are effective and safe reagents for the halogenation of 3-aryl-1H-pyrazol-5-amines, yielding 4-halogenated products. beilstein-archives.org

In the context of this compound, halogenation is anticipated to occur preferentially at the C4 position due to the directing effects of the N-propyl and C5-nitrile substituents. The reaction would proceed through the typical electrophilic aromatic substitution mechanism, involving the attack of the electron-rich pyrazole ring on the electrophilic halogen species.

ReagentPosition of HalogenationReference
N-Halosuccinimide (NXS)C4 beilstein-archives.org
I2 / CANC4 nih.gov
n-BuLi, then I2C5 nih.gov

Nitration Reactions

Nitration, the introduction of a nitro group (-NO2) onto an aromatic ring, is another important electrophilic aromatic substitution reaction. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. researchgate.net

For pyrazole derivatives, nitration generally occurs at the C4 position. For example, the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid with a mixture of nitric and sulfuric acid yields 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, though this example involves a different substituent at C5. The electron-withdrawing nature of the nitro group can make subsequent substitutions more difficult. The regioselectivity of nitration is governed by the stability of the intermediate arenium ion, with the C4-substituted intermediate being the most stable. researchgate.net

Nucleophilic Transformations of the Carbonitrile Group

The carbonitrile (or nitrile, -C≡N) group is a versatile functional group that can undergo a variety of nucleophilic transformations. These reactions provide a pathway to a diverse range of other functional groups, significantly expanding the synthetic utility of this compound.

Hydrolysis to Carboxamides

The hydrolysis of nitriles is a classic transformation that can lead to either carboxamides or carboxylic acids, depending on the reaction conditions. Partial hydrolysis of a nitrile yields a carboxamide. This reaction can be catalyzed by either acid or base. For instance, the synthesis of 1-methyl-1H-pyrazole-5-carboxamide can be achieved from the corresponding nitrile. chemicalbook.com Similarly, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide has been synthesized as part of a study on HDAC6 inhibitors. nih.gov While these examples have different substitution patterns, they demonstrate the feasibility of converting a pyrazole carbonitrile to a carboxamide.

The conversion of the nitrile group in this compound to a carboxamide would provide access to a new class of derivatives with potentially different biological activities.

Starting MaterialProductReagents/ConditionsReference
1-Methyl-1H-pyrazole-5-carbonitrile1-Methyl-1H-pyrazole-5-carboxamideNot specified chemicalbook.com
N-Phenyl-5-propyl-1H-pyrazole-3-carbonitrile precursorN-Phenyl-5-propyl-1H-pyrazole-3-carboxamideNot specified nih.gov

Coupling Reactions (e.g., with Aryl Diazonium Chlorides)

Aryl diazonium salts are highly reactive compounds that can participate in coupling reactions with electron-rich aromatic systems, a reaction known as diazo coupling. researchgate.net These reactions are a powerful tool for forming azo compounds, which are widely used as dyes and have various biological applications. researchgate.net The reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring.

The pyrazole ring in this compound, being electron-rich, could potentially undergo coupling with aryl diazonium chlorides. The position of coupling would likely be the C4 position, which is the most nucleophilic site on the pyrazole ring. This would lead to the formation of novel azo dyes containing the this compound scaffold.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. In the context of pyrazole chemistry, the inherent electronic properties and the presence of nitrogen atoms make the pyrazole ring a versatile substrate for such transformations. The Lewis basic N2 nitrogen atom of the pyrazole ring can act as a directing group, facilitating the regioselective functionalization of specific C-H bonds within the heterocyclic core.

Directed C-H Arylation and Alkenylation

Therefore, directorial assistance from the N2-pyrazole nitrogen would be expected to favor functionalization at the C3-H bond. The presence of the propyl group at the N1 position and the electron-withdrawing nitrile group at the C5 position can influence the electronic environment and steric accessibility of the remaining C-H bonds, thereby affecting the reactivity and regioselectivity of potential arylation and alkenylation reactions. Further experimental investigation is required to elucidate the specific outcomes and optimal conditions for these transformations on this particular substrate.

Borylation and Other Coupling Reactions

Information regarding the direct C-H borylation and other transition-metal-catalyzed coupling reactions specifically for this compound is not described in the currently accessible research literature. C-H borylation, typically catalyzed by iridium or rhodium complexes, is a valuable method for introducing a boronate ester group onto a heterocyclic ring, which can then serve as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

For this compound, it is plausible that under appropriate catalytic conditions, C-H borylation could be directed to the C3 or C4 positions of the pyrazole ring. The regiochemical outcome would likely be influenced by the choice of catalyst, ligands, and reaction conditions, as well as the inherent electronic and steric properties of the substrate. However, without specific experimental data, any discussion on the reactivity and potential products of C-H borylation or other coupling reactions of this compound remains speculative.

Theoretical and Computational Investigations of 1 Propyl 1h Pyrazole 5 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, have been instrumental in elucidating the fundamental characteristics of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G**, have been employed to determine the optimized molecular geometry and predict the vibrational frequencies of pyrazole compounds. nih.govderpharmachemica.com These theoretical spectra are often in good agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.gov For instance, in studies of similar pyrazole structures, the calculated vibrational frequencies, after scaling, have shown a high correlation with experimental values. nih.govderpharmachemica.com This allows for detailed assignments of vibrational modes, including stretching and bending of various bonds within the molecule. derpharmachemica.com

A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using the B3LYP/6-31G(d) level of theory, revealed a planar conformation stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov The calculated vibrational spectrum confirmed the presence of key functional groups. nih.gov Such studies provide insights into the electronic stability and reactivity of the molecule. nih.gov

Table 1: Representative DFT-Calculated Vibrational Frequencies for Pyrazole-Related Structures

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretching (Carboxylic Acid)~3400–3200Broad band observed
C-H Stretching (Aromatic)~3100–3000Weak to moderate peaks
C=C Stretching (Aromatic)~1625–1430Observed at 1597 and 1552
C-N Stretching (Pyrazole Ring)~1300–1000Medium to strong bands
N=N Stretching (Azo-pyrazole)14281427
C-H Out-of-Plane Bending~800–600Observed at 759 and 831
Note: Data compiled from studies on various pyrazole derivatives. derpharmachemica.comnih.gov

Ab Initio Methods for Molecular Structures and Thermochemical Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, have been utilized to study the molecular structures and thermochemical properties of pyrazoles. The Møller–Plesset perturbation theory (MP2) with an aug-cc-pVDZ basis set is one such method used to investigate these properties. nih.gov These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, which are often in close agreement with experimental data obtained from X-ray crystallography. researchgate.net

For example, a study on 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid provided detailed crystal structure data, which can be compared with computationally derived structures. researchgate.net Thermochemical properties, such as the total energy and zero-point vibrational energy, are also calculated to assess the stability of different molecular conformations. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the conformational landscape of flexible molecules like 1-Propyl-1H-pyrazole-5-carbonitrile. The propyl group attached to the pyrazole ring can adopt various conformations, and computational methods can identify the most stable (lowest energy) arrangements. nih.gov

Conformational analysis often begins with a force field method, such as MMFF94s, to generate a variety of possible conformations. mdpi.com The most stable of these are then further optimized using more accurate quantum chemical methods like DFT. mdpi.com This two-step process is an efficient way to explore the potential energy surface of the molecule and identify its preferred three-dimensional structure. Studies on related pyrazole derivatives have shown that intramolecular interactions can significantly influence conformational preferences. nih.gov

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental measurements to confirm the structure of a compound. For pyrazole derivatives, DFT calculations have been successfully used to predict 1H and 13C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net

The predicted chemical shifts for pyrazole carbons and protons generally show good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. nih.govmdpi.com For example, in a study of pyrazole azo dyes, the predicted chemical shifts for the carbon atoms of the azomethylene group and the adjacent pyrazole carbon atom were in good agreement with experimental values. mdpi.com

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Pyrazole Derivative

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyrazole C3-140.19, 145.81
Pyrazole C4-105.97
Phenyl Carbons-118.78 - 140.9
Carbonyl Carbons-155.94, 162.51
Note: Data from a study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide. nih.gov

Investigation of Tautomerism in Pyrazole Carbonitrile Systems

Tautomerism is a significant phenomenon in pyrazole chemistry, where protons can migrate between the nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. researchgate.net Computational studies have been crucial in understanding the factors that influence the relative stability of these tautomers. nih.gov

For pyrazoles with a substituent at the 5-position, such as a carbonitrile group, the position of the N-H proton can significantly affect the molecule's properties. DFT and ab initio calculations can predict the energy difference between the possible tautomers, revealing which form is more stable in the gas phase or in different solvents. nih.govresearchgate.net The nature of the substituent plays a critical role; electron-withdrawing groups like the cyano group are known to favor a specific tautomeric form. nih.gov For instance, studies on 3(5)-substituted pyrazoles have shown that electron-withdrawing groups tend to stabilize the tautomer where the pyrazole nitrogen with a lone pair is closer to that substituent. nih.gov

Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Propyl 1h Pyrazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-Propyl-1H-pyrazole-5-carbonitrile, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the propyl group and the pyrazole (B372694) ring protons. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrazole nitrogen. The chemical shifts of the two protons on the pyrazole ring would appear as distinct signals, likely doublets, due to coupling with each other.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The spectrum would be expected to show signals for the three carbons of the propyl group, the carbons of the pyrazole ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon would be a key diagnostic peak.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H3~7.5-8.0~135-145
Pyrazole-H4~6.5-7.0~105-115
N-CH₂-CH₂-CH₃Triplet, ~4.1-4.4~50-55
N-CH₂-CH₂-CH₃Sextet, ~1.8-2.1~23-28
N-CH₂-CH₂-CH₃Triplet, ~0.9-1.1~10-15
Pyrazole-C5-~115-125
C≡N-~110-120

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A sharp, intense peak in the region of 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The C-H stretching vibrations of the propyl group and the pyrazole ring would appear in the 2850-3150 cm⁻¹ region. Additionally, C=N and C=C stretching vibrations within the pyrazole ring would be observed in the 1400-1600 cm⁻¹ range.

Expected Key IR Absorptions for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)2220-2260Strong, Sharp
C-H (Aliphatic)2850-3000Medium to Strong
C-H (Aromatic)3000-3150Medium
C=N, C=C (Pyrazole Ring)1400-1600Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic fragments of the pyrazole ring, providing further structural evidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been reported, analysis of related compounds, such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, provides insight into the likely crystal packing and molecular geometry. sigmaaldrich.comnih.gov It is expected that the pyrazole ring would be planar, with the propyl group adopting a specific conformation in the crystal lattice. The determination of bond lengths, bond angles, and intermolecular interactions through X-ray crystallography would provide an unambiguous structural proof.

Strategic Applications of 1 Propyl 1h Pyrazole 5 Carbonitrile As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The chemical reactivity of 1-Propyl-1H-pyrazole-5-carbonitrile makes it an ideal starting material for the synthesis of intricate molecular structures. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. These reactions open up pathways to a multitude of functionalized pyrazole (B372694) derivatives. For instance, the corresponding carboxylic acid, 1-propyl-1H-pyrazole-5-carboxylic acid, can be synthesized from the carbonitrile and further derivatized. uni.lu Similarly, the reduction of the nitrile would yield propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, another important synthetic intermediate.

The pyrazole ring itself offers sites for further functionalization, such as electrophilic substitution reactions. This dual reactivity of both the nitrile group and the pyrazole core allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

A significant application of pyrazole-5-carbonitriles, including the 1-propyl derivative, is in the synthesis of fused heterocyclic systems. These fused rings often exhibit enhanced biological activities compared to their monocyclic counterparts. beilstein-journals.org

Pyrazolopyridines: Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles that can be synthesized from 5-aminopyrazole-4-carbonitriles. While the direct synthesis from this compound is not explicitly detailed, the analogous 5-aminopyrazole derivatives are key precursors. beilstein-journals.orgsemanticscholar.org The general strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction of a 5-aminopyrazole with β-ketonitriles can yield pyrazolo[3,4-b]pyridine-5-carbonitriles. beilstein-journals.org This highlights the potential of the carbonitrile functionality in forming the pyridine (B92270) ring.

Pyrano[2,3-c]pyrazoles: The synthesis of pyrano[2,3-c]pyrazoles can be achieved through the reaction of pyrazole derivatives with suitable precursors. Although a direct synthesis from this compound is not explicitly described in the provided results, the general reactivity of pyrazoles suggests its potential as a building block for such fused systems. The construction of the pyran ring typically involves the reaction of a pyrazole with a β-ketoester or a similar compound.

The following table summarizes the types of fused heterocyclic systems that can be synthesized from pyrazole precursors:

Fused Heterocyclic SystemGeneral PrecursorsReference
Pyrazolo[3,4-b]pyridines5-Aminopyrazoles, β-Dicarbonyl compounds beilstein-journals.orgsemanticscholar.org
Pyrazolo[1,5-a]pyrimidines3-Amino-1H-pyrazole-4-carbonitriles, Dielectrophiles mdpi.com
PyrazoloquinolinesArylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyls researchgate.net
Chromone-fused pyrazoles3-Formylchromones, 5-Amino-3-methyl-1H-pyrazole nih.gov

Contribution to Advanced Agrochemical and Pharmaceutical Scaffolds

The pyrazole scaffold is a well-established "privileged structure" in medicinal and agricultural chemistry, meaning it is a recurring motif in biologically active compounds. nih.govnih.gov this compound and its derivatives serve as key intermediates in the synthesis of molecules with potential applications in these areas.

Agrochemicals: Pyrazole-containing compounds are integral to the development of modern agrochemicals, including insecticides, herbicides, and fungicides. chemimpex.comd-nb.inforesearchgate.net For example, 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and shown to possess insecticidal activities. d-nb.inforesearchgate.net The phenylpyrazole class of insecticides, which includes commercial products like fipronil, acts by blocking GABA-regulated chloride channels in insects. google.com The synthesis of such complex molecules often involves pyrazole carbonitrile intermediates.

Pharmaceuticals: In the pharmaceutical arena, the pyrazole nucleus is a core component of numerous drugs with diverse therapeutic actions. nih.govnih.gov Pyrazole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole scaffold is particularly prominent in the design of protein kinase inhibitors, a major class of targeted anticancer therapies. nih.gov For instance, pyrazole-5-carbaldehyde derivatives, which can be derived from the corresponding carbonitriles, have been explored as Checkpoint Kinase 1 (CHK1) inhibitors. Furthermore, 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which can be synthesized from pyrazole precursors, have shown significant affinity for cannabinoid receptors, indicating their potential as therapeutic agents. nih.gov

The following table provides examples of biologically active scaffolds derived from pyrazole intermediates:

Scaffold ClassBiological ActivityExample Compound/TargetReference
Phenylpyrazole InsecticidesInsecticidalFipronil google.com
Pyrazole CarboxamidesInsecticidal d-nb.inforesearchgate.net
Pyrazole-based Kinase InhibitorsAnticancerCHK1 inhibitors nih.gov
Pyrazole CarboxamidesCannabinoid Receptor LigandsCB1/CB2 receptor ligands nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-Propyl-1H-pyrazole-5-carbonitrile, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of nitrile-containing precursors with propargyl or propyl derivatives under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like Cu(I) or Pd for regioselectivity . Mechanochemical methods using ball milling can enhance efficiency and reduce solvent use, aligning with green chemistry principles . Optimization requires iterative testing of stoichiometry, reaction time, and purification steps (e.g., column chromatography with cyclohexane/ethyl acetate gradients) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify pyrazole ring substitution patterns (e.g., chemical shifts for C-5 nitrile at ~110–120 ppm) .
  • IR : Confirm nitrile group presence via a sharp peak near 2240 cm1^{-1} .
  • X-ray crystallography : Resolve regiochemistry using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles, ensuring no tautomeric shifts .

Q. What purification strategies are effective for isolating this compound from byproducts in complex reaction mixtures?

  • Methodological Answer : Use silica gel chromatography with gradient elution (e.g., cyclohexane to ethyl acetate) for small-scale purification. For larger scales, recrystallization in ethanol/water mixtures improves purity . HPLC with C18 columns and acetonitrile/water mobile phases can resolve polar impurities . Monitor purity via LC-MS, targeting a molecular ion peak at m/z 149.1 (C7_7H8_8N4_4) .

Advanced Research Questions

Q. How do electronic and steric effects of the propyl and nitrile groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the pyrazole ring for nucleophilic substitution at C-4, while the propyl group introduces steric hindrance, limiting access to C-3. Computational modeling (DFT) can map frontier molecular orbitals to predict sites for Suzuki or Ullmann couplings . Experimental validation involves screening Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids under inert conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Dose-response profiling : Test derivatives across a concentration range (0.1–100 µM) to identify threshold effects.
  • Impurity analysis : Use HPLC-ESI-MS to detect trace byproducts (e.g., depropylated analogs) that may skew bioassays .
  • Target specificity : Perform molecular docking studies against enzymes (e.g., CYP450) to assess off-target interactions .

Q. How can computational tools predict the metabolic stability of this compound in drug discovery pipelines?

  • Methodological Answer : Use in silico ADMET platforms (e.g., SwissADME):
  • Calculate logP (~2.1) to estimate lipophilicity and cytochrome P450 metabolism risk.
  • Simulate phase I metabolism (e.g., nitrile hydrolysis to amides) via molecular dynamics . Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite tracking .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for this compound across different solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl3_3) can alter peak positions. Re-record spectra in deuterated solvents with internal standards (TMS). For tautomerism concerns, perform variable-temperature NMR (VT-NMR) to detect equilibrium shifts between 1H and 2H pyrazole forms . Compare with X-ray structures to confirm dominant tautomer .

Experimental Design

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer :
  • COX-1/COX-2 inhibition : Use fluorometric kits to measure IC50_{50} values against recombinant enzymes.
  • NF-κB luciferase reporter assays : Treat RAW 264.7 macrophages with LPS and quantify luciferase activity to assess pathway suppression .
  • Cytokine profiling : ELISA for TNF-α and IL-6 in supernatants of treated cells .

Tables

Property Value/Method Reference
Molecular FormulaC7_7H8_8N4_4
Boiling Point280–285°C (estimated)
LogP (Calculated)2.1
Preferred Synthesis MethodMechanochemical ball milling
Key IR Absorption2240 cm1 ^{-1 } (C≡N)

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